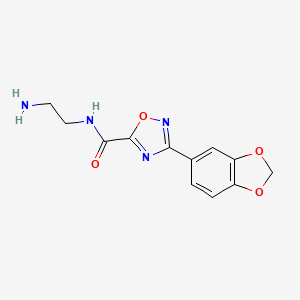

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, a benzodioxole moiety, and an aminoethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c13-3-4-14-11(17)12-15-10(16-20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUDGMLKKFVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a coupling reaction with a suitable benzodioxole derivative.

Attachment of the Aminoethyl Group: The aminoethyl group can be attached via nucleophilic substitution reactions, often using ethylenediamine as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Applications

The compound has demonstrated promising anticancer properties in several studies. The oxadiazole ring system is known for its ability to interact with biological targets involved in cancer progression.

Case Studies and Findings:

- In Vitro Efficacy : A study reported that derivatives of oxadiazole, including N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide, exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from oxadiazoles showed percent growth inhibitions ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. In one study, specific derivatives were shown to damage DNA in glioblastoma cells, leading to cell apoptosis .

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| HOP-92 | 67.55% |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory potential.

Research Insights:

- Inflammation Models : In preclinical models of inflammation, compounds containing the oxadiazole moiety have shown to reduce inflammatory markers significantly. For example, certain derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been widely studied due to their broad-spectrum activity against various pathogens.

Key Findings:

- Antibacterial Screening : A series of oxadiazole derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated comparable activity to first-line antibiotics .

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Other Biological Activities

In addition to the aforementioned applications, this compound has been investigated for other biological activities:

Notable Activities:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety and the aminoethyl group may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.

Biological Activity

N-(2-aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with a notable structure that includes an oxadiazole ring and a benzodioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C12H12N4O4, and it features the following structural elements:

- Oxadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Benzodioxole Moiety : A fused bicyclic structure that contributes to the compound's biological activity.

- Aminoethyl Group : Enhances the solubility and biological interactions of the compound.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. In particular:

- Antitubercular Activity : Certain derivatives similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes such as enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .

| Compound | Activity | MIC (µM) |

|---|---|---|

| 21c | Antimycobacterial | 4–8 |

| 21a-b | Against M. kansasii | 8–16 |

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. Oxadiazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Inhibition of Tumor Growth : Research has indicated that certain oxadiazole derivatives can significantly reduce tumor size in animal models .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate receptor activity associated with cell signaling pathways.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to this compound:

- Dhumal et al. (2016) explored a series of oxadiazoles for their antitubercular properties and found promising results against both active and dormant states of Mycobacterium bovis BCG .

- Salama et al. (2020) synthesized various 2-amino-1,3,4-oxadiazole derivatives and reported significant activity against strains of Clostridium difficile, outperforming traditional antibiotics .

- Kumar et al. (2016) investigated a new series of substituted oxadiazoles and reported good antibacterial activity against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.